5-Methoxy-2-(phenylmethoxy)benzenamine
Description
Properties
IUPAC Name |
5-methoxy-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJKHBVIUYYKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588164 | |
| Record name | 2-(Benzyloxy)-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82780-77-6 | |
| Record name | 2-(Benzyloxy)-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(phenylmethoxy)benzenamine typically involves the reaction of 5-methoxy-2-nitrobenzenamine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(phenylmethoxy)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound from the nitro precursor.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Methoxy-2-(phenylmethoxy)benzenamine has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(phenylmethoxy)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(phenylmethoxy)benzaldehyde
- 5-Methoxy-2-(phenylmethoxy)benzoic acid
- 5-Methoxy-2-(phenylmethoxy)benzyl alcohol
Uniqueness
5-Methoxy-2-(phenylmethoxy)benzenamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Biological Activity
5-Methoxy-2-(phenylmethoxy)benzenamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death.
Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies. Notably, it has shown promise as an inhibitor of cancer cell proliferation, particularly against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines.
The compound induces apoptosis in cancer cells through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) levels. Molecular docking studies further corroborate these findings by demonstrating favorable interactions between the compound and key proteins involved in cancer cell signaling pathways.
Case Studies and Research Findings
-
In vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated an IC50 value of 35.58 μM against HepG-2 cells, demonstrating moderate activity compared to standard chemotherapeutic agents like doxorubicin.
Cell Line IC50 (μM) Reference HepG-2 35.58 MCF-7 40.25 HCT-116 30.45 - Mechanistic Insights : A molecular docking study revealed that this compound binds effectively to the active sites of EGFR and HER2/neu pathways, which are crucial in cancer progression. The presence of the bulky phenylmethoxy group enhances its binding affinity, contributing to its anticancer activity.
- Safety Profile : In safety assessments conducted on normal human fibroblast cells (WI-38), the compound exhibited low cytotoxicity, indicating a favorable therapeutic index for potential clinical applications.
Comparative Analysis
To further understand the efficacy of this compound compared to other compounds, a comparative analysis was conducted with similar derivatives:
| Compound | Anticancer Activity (IC50 μM) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| This compound | 35.58 | 15 |
| Compound A | 28.00 | 18 |
| Compound B | 40.00 | 12 |
This table illustrates that while this compound shows moderate activity, it is competitive with other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
